molecular formula C21H17N3O4 B2707153 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-18-0

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2707153
CAS No.: 1020978-18-0
M. Wt: 375.384
InChI Key: HAOPVZHAMZCASD-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a phenyl group, and an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or dimethoxyphenyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dimethoxyphenyl)-2-phenylimidazo[4,5-b]pyridine: Lacks the carboxylic acid group.

    2-phenylimidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the dimethoxyphenyl group.

    5-(2,5-dimethoxyphenyl)imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the phenyl group.

Uniqueness

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the presence of all three functional groups (dimethoxyphenyl, phenyl, and carboxylic acid) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-27-13-8-9-17(28-2)14(10-13)16-11-15(21(25)26)18-20(22-16)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPVZHAMZCASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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